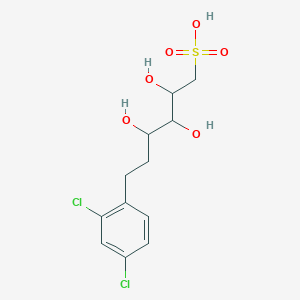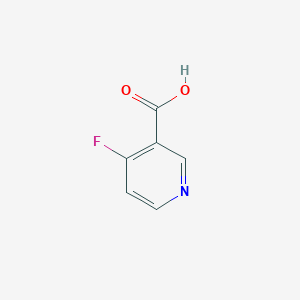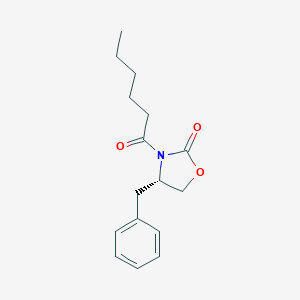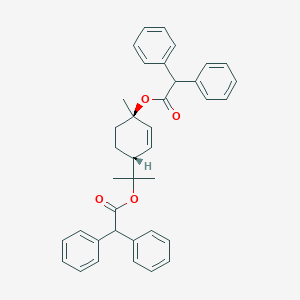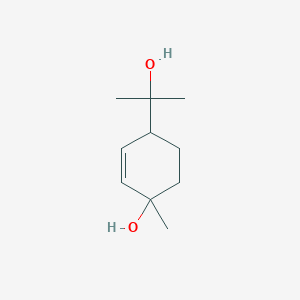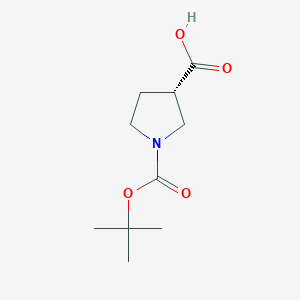
(S)-1-Boc-pyrrolidine-3-carboxylic acid
Overview
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The general formula for carboxylic acids is R-COOH, where R is any number of carbon chains. They are found in many different substances, including vinegar (acetic acid) and citrus fruits (citric acid). Pyrrolidines are organic compounds with a five-membered ring structure containing four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of carboxylic acids and pyrrolidines can involve various methods, depending on the specific compounds being synthesized. For example, carboxylic acids can be synthesized through the oxidation of primary alcohols or aldehydes, while pyrrolidines can be synthesized through the cyclization of amino acids .Molecular Structure Analysis
The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom, forming a carboxyl group. Pyrrolidines have a five-membered ring structure with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification and decarboxylation. Pyrrolidines can participate in reactions such as N-alkylation .Physical And Chemical Properties Analysis
Carboxylic acids are typically polar molecules due to the presence of the polar C=O and O-H bonds in the carboxyl group. They can form hydrogen bonds, which gives them relatively high boiling points compared to other similar-sized molecules. Pyrrolidines are also polar molecules and can participate in hydrogen bonding .Scientific Research Applications
However, carboxylic acids and their derivatives, which “(S)-1-Boc-pyrrolidine-3-carboxylic acid” is a part of, are widely used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs . They can also be used as solvents, food additives, antimicrobials, and flavorings .
For a comprehensive analysis of a specific compound’s applications, it would be best to refer to scientific literature or databases that focus on that compound. These resources can provide detailed information on the compound’s uses, methods of application, and the results of any studies or experiments conducted with it.
Acid-Base Reactions
- Field : Physical Chemistry
- Application : This compound, being a carboxylic acid, can participate in acid-base reactions. It can donate a proton (H+) to a base, resulting in the formation of its conjugate base .
- Method : The compound is mixed with a base in a suitable solvent, and the reaction is monitored using pH indicators or other analytical techniques .
- Results : The outcome of the reaction would be the formation of a salt and water, typical of an acid-base neutralization reaction .
Synthesis of Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : Carboxylic acids are often used in the synthesis of pharmaceutical drugs .
- Method : The specific methods would depend on the drug being synthesized. It could involve reactions like esterification, amide formation, or other organic reactions .
- Results : The result would be the formation of a pharmaceutical drug, which could then be tested for efficacy and safety .
Production of Detergents
- Field : Industrial Chemistry
- Application : Carboxylic acids are used in the production of detergents .
- Method : This involves various chemical reactions, including sulfonation, alkylation, and neutralization .
- Results : The result is a detergent that can be used for cleaning purposes .
Production of Synthetic Resins
- Field : Polymer Chemistry
- Application : Carboxylic acids are used in the production of synthetic resins .
- Method : This involves polymerization reactions, which can be initiated by heat, light, or chemical initiators .
- Results : The result is a synthetic resin, which has numerous applications in industries like paints, adhesives, and plastics .
Production of Insecticides
- Field : Agricultural Chemistry
- Application : Carboxylic acids are used in the production of insecticides .
- Method : This involves various chemical reactions, the specifics of which would depend on the particular insecticide being produced .
- Results : The result is an insecticide that can be used to control pests in agriculture .
Oil Well Acidizing
- Field : Petroleum Engineering
- Application : Carboxylic acids are used in oil well acidizing, a process used to increase oil production .
- Method : This involves injecting the acid into the oil well to dissolve part of the rock formation, thereby improving the flow of oil .
- Results : The result is increased oil production .
Acid-Base Reactions
- Field : Physical Chemistry
- Application : As a carboxylic acid, “(S)-1-Boc-pyrrolidine-3-carboxylic acid” can participate in acid-base reactions, donating a proton (H+) to a base .
- Method : The compound is mixed with a base in a suitable solvent, and the reaction is monitored using pH indicators or other analytical techniques .
- Results : The outcome of the reaction would be the formation of a salt and water, typical of an acid-base neutralization reaction .
Production of Synthetic Dyes
- Field : Industrial Chemistry
- Application : Carboxylic acids are often used in the production of synthetic dyes .
- Method : The specific methods would depend on the dye being synthesized. It could involve reactions like esterification, amide formation, or other organic reactions .
- Results : The result would be the formation of a synthetic dye, which could then be used in various industries .
Food Additives
- Field : Food Science
- Application : Carboxylic acids can be used as food additives, providing flavor or acting as preservatives .
- Method : The compound would be added to food products in regulated amounts .
- Results : The result would be enhanced flavor or extended shelf life of the food product .
Production of Antifreeze
- Field : Industrial Chemistry
- Application : Carboxylic acids are used in the production of antifreeze .
- Method : This involves various chemical reactions, the specifics of which would depend on the particular type of antifreeze being produced .
- Results : The result is an antifreeze that can be used to lower the freezing point of water, making it useful in cold climates .
Water Treatment
- Field : Environmental Engineering
- Application : Carboxylic acids can be used in water treatment processes .
- Method : The compound would be added to water during treatment to help remove impurities .
- Results : The result would be cleaner, safer water .
Production of Plastics
- Field : Polymer Chemistry
- Application : Carboxylic acids are used in the production of plastics .
- Method : This involves polymerization reactions, which can be initiated by heat, light, or chemical initiators .
- Results : The result is a plastic material, which has numerous applications in various industries .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQBJUFWFQLX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930720 | |
| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-pyrrolidine-3-carboxylic acid | |
CAS RN |
140148-70-5 | |
| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S)-1-Methoxy-2-methyl-4-oxo-3-azetidinyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131544.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
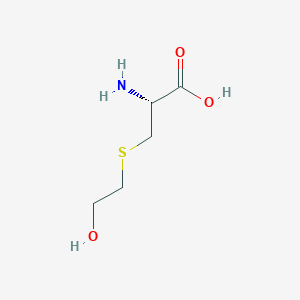
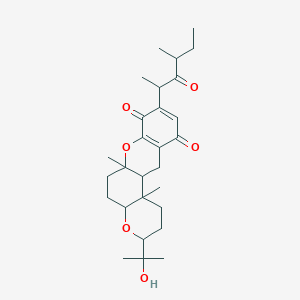
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
